2-Benzyl-4-piperazin-1-yl-1H-benzimidazole
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Overview
Description
2-Benzyl-4-piperazin-1-yl-1H-benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and piperazine. This compound has garnered significant interest due to its diverse pharmacological properties, including potential anxiolytic, antihistaminic, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-piperazin-1-yl-1H-benzimidazole typically involves the condensation of benzimidazole with piperazine derivatives. One common method is the reaction of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite. This reaction is carried out under mild conditions in a solvent mixture, followed by the addition of piperazine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-piperazin-1-yl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .
Scientific Research Applications
2-Benzyl-4-piperazin-1-yl-1H-benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-4-piperazin-1-yl-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Anxiolytic Activity: Enhances the activity of gamma-aminobutyric acid (GABA) in the central nervous system, leading to CNS depression and reduced anxiety.
Antihistaminic Activity: Acts as an antagonist at histamine H1 receptors, blocking the effects of histamine and reducing allergic responses.
Anticancer Activity: Induces apoptosis in cancer cells by interacting with DNA and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
2-Benzyl-4-piperazin-1-yl-1H-benzimidazole can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)-1H-benzimidazole: Similar anxiolytic and antihistaminic properties but with different substitution patterns on the piperazine ring.
2-(4-Methylpiperazin-1-yl)-1H-benzimidazole: Exhibits similar pharmacological activities but with variations in potency and selectivity.
2-(4-Substituted-1-piperazinyl)benzimidazoles: A broader class of compounds with diverse biological activities, including antihistaminic and anticancer properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique combination of benzimidazole and piperazine structures contributes to its diverse pharmacological activities, making it a valuable target for further investigation and development.
Properties
Molecular Formula |
C18H20N4 |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-benzyl-4-piperazin-1-yl-1H-benzimidazole |
InChI |
InChI=1S/C18H20N4/c1-2-5-14(6-3-1)13-17-20-15-7-4-8-16(18(15)21-17)22-11-9-19-10-12-22/h1-8,19H,9-13H2,(H,20,21) |
InChI Key |
YTVICZASURPPDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2N=C(N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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